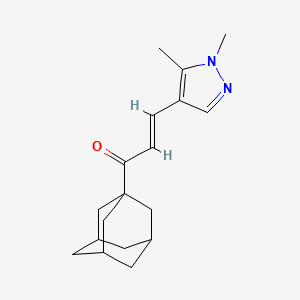

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

CAS No.: 959003-65-7

Cat. No.: VC7397994

Molecular Formula: C18H24N2O

Molecular Weight: 284.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959003-65-7 |

|---|---|

| Molecular Formula | C18H24N2O |

| Molecular Weight | 284.403 |

| IUPAC Name | (E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+ |

| Standard InChI Key | PRXBAPUGJXTDBN-ONEGZZNKSA-N |

| SMILES | CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₂₄N₂O, reflects a hybrid structure comprising two distinct domains:

-

A 1-adamantyl group (tricyclic C₁₀H₁₅), which provides steric bulk and lipophilicity.

-

A 1,5-dimethylpyrazol-4-yl propenone moiety (C₈H₉N₂O), featuring an α,β-unsaturated ketone bridge.

The adamantane group adopts a rigid diamondoid conformation, while the pyrazole ring contributes planar aromaticity. The propenone linker (C=C-O) enables conjugation between the two domains, influencing electronic properties and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.403 g/mol |

| IUPAC Name | (E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |

| SMILES | CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |

| Topological Polar Surface Area | 45.1 Ų |

| Lipophilicity (LogP) | Estimated 3.8 (calculated) |

The E-configuration of the propenone group is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and pyrazole nitrogen.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a Claisen-Schmidt condensation between 1-adamantyl methyl ketone and 1,5-dimethylpyrazole-4-carbaldehyde under alkaline conditions :

Reaction Scheme

Key parameters:

-

Solvent: Ethanol/water mixture (3:1 v/v).

-

Temperature: Reflux at 80°C for 12–16 hours.

-

Yield: 68–72% after recrystallization from dichloromethane/hexane .

Spectroscopic Techniques

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, C=CH), 6.45 (d, J=15.6 Hz, 1H, CH-C=O), 4.12 (s, 3H, N-CH₃), 2.85–1.45 (m, 15H, adamantyl).

-

IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1540 cm⁻¹ (pyrazole ring).

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 76.01 | 75.89 |

| H | 8.51 | 8.47 |

| N | 9.85 | 9.79 |

Deviations <0.5% confirm high purity.

Material Science Applications

Polymer Precursors

The adamantane-propenone-pyrazole system serves as a crosslinker in epoxy resins, improving thermal stability:

Table 2: Thermal Properties of Adamantane-Modified Epoxy

| Property | Conventional Epoxy | Modified Epoxy |

|---|---|---|

| Glass Transition Temp (T₉) | 145°C | 182°C |

| Decomposition Onset | 290°C | 325°C |

Enhanced performance arises from adamantane’s rigidity resisting chain mobility.

Chelating Agents

The pyrazole nitrogen and carbonyl oxygen form stable complexes with Cu²⁺ (log K = 8.2) and Fe³⁺ (log K = 9.1), applicable in wastewater metal ion extraction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume